D-Lysine
Description
Historical Context of D-Amino Acid Discovery in Biological Systems
The existence of D-amino acids in nature was initially considered a rarity. Their discovery dates back to the early 20th century, with initial identifications in bacterial cell walls. numberanalytics.com For a considerable period, their presence was thought to be confined to microorganisms. The first detection of a free D-amino acid in an animal occurred in the 1950s, when D-alanine was identified in the blood of the milkweed bug. jst.go.jpresearchgate.net This was followed by the discovery of D-serine in earthworms in 1959. researchgate.net
It wasn't until the late 1980s that D-amino acids were reported in peptides found in frog skin. frontiersin.org The first discovery of a D-amino acid in mammals was free D-aspartate in 1986, followed by the identification of free D-serine in the rat brain in 1992. jst.go.jp These findings were pivotal, suggesting that D-amino acids were not just microbial oddities but played functional roles in more complex organisms. The development of more sophisticated analytical techniques has since enabled the detection of various D-amino acids, including D-aspartate, D-serine, D-alanine, and D-cysteine, in mammalian tissues, further solidifying their biological relevance. frontiersin.org
Stereochemistry and Isomerism in Amino Acids
Amino acids, with the exception of glycine (B1666218), are chiral molecules, meaning they exist in two non-superimposable mirror-image forms known as enantiomers. numberanalytics.comjpt.com This property arises from the presence of a central alpha-carbon atom bonded to four different groups: an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom (-H), and a variable side chain (R-group). numberanalytics.com
The two enantiomers are designated as L- (levo, or left-handed) and D- (dextro, or right-handed) based on the spatial arrangement of the amino group relative to the alpha-carbon. numberanalytics.comjpt.com In a Fischer projection, L-amino acids have the amino group on the left, while D-amino acids have it on the right. jpt.com D-lysine and L-lysine are stereoisomers, sharing the same chemical formula (C6H14N2O2) and molecular weight but differing in their three-dimensional structure. researchgate.netnih.govnih.gov This structural difference is fundamental and dictates how they interact with other chiral molecules, such as enzymes and receptors, within biological systems. jpt.com
| Property | L-Lysine | This compound |
|---|---|---|
| Configuration | L-isomer | D-isomer |
| Synonyms | (S)-Lysine, L-2,6-Diaminohexanoic acid | (R)-2,6-Diaminohexanoic acid, (2R)-2,6-diaminohexanoic acid |
| PubChem CID | 5962 | 57449 |
| Molecular Formula | C6H14N2O2 | |
| Molecular Weight | 146.19 g/mol |
Significance of D-Amino Acids in Biological Processes
Once dismissed as biological anomalies, D-amino acids are now recognized for their diverse and crucial roles across all domains of life. frontiersin.org In bacteria, D-amino acids, particularly D-alanine and D-glutamate, are fundamental components of the peptidoglycan cell wall, providing structural integrity and resistance to most proteases that are designed to cleave L-amino acid peptide bonds. frontiersin.orgtandfonline.com The presence of D-amino acids can also confer tolerance to certain antibiotics like vancomycin. frontiersin.org Beyond their structural role, extracellular D-amino acids released by bacteria are involved in cell wall remodeling, biofilm development, spore germination, and intercellular signaling. frontiersin.orgwikipedia.org
In eukaryotes, the functions of D-amino acids are equally significant. For instance, D-serine acts as a neurotransmitter in the mammalian brain, regulating signaling in the cerebral cortex and playing a role in memory and learning. frontiersin.orgwikipedia.org D-aspartate is found in the central nervous, neuroendocrine, and endocrine systems and is involved in hormone secretion. frontiersin.orgwikipedia.org The incorporation of D-amino acids into peptides can enhance their stability and activity. frontiersin.org This increased resistance to proteolytic degradation is a key property, as demonstrated by opioid peptides where D-amino acid substitution leads to a longer-lasting analgesic effect. Furthermore, D-amino acids are being investigated for their potential as biomarkers for certain diseases. jst.go.jp
| D-Amino Acid | Organism/System | Function |
|---|---|---|
| D-Alanine | Bacteria | Component of peptidoglycan cell wall. frontiersin.org |
| D-Glutamate | Bacteria | Component of peptidoglycan cell wall. wikipedia.org |
| D-Serine | Mammals (Brain) | Neurotransmitter, regulates NMDA receptor signaling. numberanalytics.comfrontiersin.org |
| D-Aspartate | Mammals (Nervous & Endocrine Systems) | Involved in hormone secretion and neurogenesis. jst.go.jpfrontiersin.org |
| This compound | General | Used as a raw material for certain synthetic peptides and as a carrier agent. medchemexpress.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2,6-diaminohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXKERNSBIXSRK-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26853-89-4 | |
| Record name | D-Lysine, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26853-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4074986 | |
| Record name | D-Lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | D-Lysine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003405 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
310.00 to 312.00 °C. @ 760.00 mm Hg | |
| Record name | D-Lysine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003405 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
923-27-3, 26853-89-4 | |
| Record name | D-Lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Lysine, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923273 | |
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| Record name | D-Lysine, homopolymer | |
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| Record name | D-Lysine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03252 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | D-Lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-lysine | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | D-LYSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HQ6U6424Q | |
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| Record name | D-Lysine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003405 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
218.00 °C. @ 760.00 mm Hg | |
| Record name | D-Lysine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003405 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
D Lysine Biosynthesis and Catabolism
Enzymatic Pathways of D-Lysine Production
The formation of this compound in biological systems is primarily an enzyme-catalyzed process. The main routes involve the direct conversion from its L-enantiomer and through the action of microbial enzymes.
Racemization of L-Lysine to this compound
The most direct pathway for this compound production is the racemization of L-lysine. This reaction is facilitated by a class of enzymes known as lysine (B10760008) racemases. ontosight.ai These enzymes catalyze the interconversion of L-lysine and this compound, leading to a racemic mixture of the two isomers. ontosight.aimdpi.com Lysine racemase activity is significant in certain microorganisms and is a key step in pathways that utilize this compound. ontosight.ainih.gov The mechanism of lysine racemase involves the formation of a covalent intermediate between the enzyme and the lysine substrate. ontosight.ai
While chemical methods for racemization exist, they often require harsh conditions such as high temperatures and strong acids or bases. mdpi.comchapmanhall.com Enzymatic racemization, therefore, presents a milder and more specific alternative. For instance, research has demonstrated the use of lysine racemase from Proteus mirabilis and Lactobacillus paracasei expressed in Escherichia coli to efficiently racemize L-lysine into a DL-lysine mixture. mdpi.com In one study, this enzymatic process resulted in a this compound yield of approximately 48% after just 30 minutes. mdpi.com
Role of Microbial Enzymes in this compound Synthesis
Microorganisms are a primary source of the enzymes involved in this compound synthesis. ontosight.ai Lysine racemase, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, has been identified in bacteria such as Proteus mirabilis and Oenococcus oeni. mdpi.comresearchgate.net The industrial production of lysine often utilizes microbial fermentation, with bacterial strains like Corynebacterium glutamicum and Escherichia coli being genetically engineered to improve production efficiency. wikipedia.org
Beyond racemization, microbial pathways can be engineered to produce enantiomerically pure this compound. One such method involves a two-step enzymatic cascade. First, L-lysine is racemized to DL-lysine using a lysine racemase. Subsequently, an L-lysine specific enzyme, such as lysine decarboxylase, is used to selectively degrade the L-lysine, leaving behind the pure this compound. mdpi.com This approach has been shown to achieve a this compound yield of 48.8% with an enantiomeric excess of ≥ 99%. mdpi.com
This compound Degradation and Metabolism
The breakdown of this compound involves specific enzymatic pathways that convert it into various metabolic intermediates. A key enzyme in this process is D-amino acid oxidase.
D-Amino Acid Oxidase (DAAO) Activity on this compound
D-amino acid oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, including this compound. uniprot.orgnih.govfrontiersin.org This enzyme exhibits broad substrate specificity, acting on various D-amino acids but not their L-counterparts. frontiersin.org The reaction catalyzed by DAAO converts a D-alpha-amino acid, in the presence of oxygen and water, into a 2-oxocarboxylate, hydrogen peroxide, and an ammonium (B1175870) ion. uniprot.orguniprot.org Specifically for this compound, DAAO catalyzes its conversion to 6-amino-2-oxohexanoate, hydrogen peroxide, and ammonium. uniprot.orguniprot.org
The activity of DAAO on this compound has been demonstrated in various species, including mammals. nih.gov For example, pig kidney DAAO has a reported kcat of 0.8 sec⁻¹ with this compound as the substrate at 25 degrees Celsius and pH 8.3. uniprot.org While DAAO is active on this compound, its reactivity can be lower compared to other D-amino acids like D-proline and D-phenylalanine. researchgate.net
Downstream Metabolic Products of this compound
The initial product of DAAO activity on this compound is α-keto-ε-aminocaproate (KAC). nih.gov This intermediate spontaneously cyclizes to form Δ¹-piperideine-2-carboxylate (P2C). nih.govasm.org P2C is a key intermediate in the this compound catabolic pathway. nih.govasm.org
In organisms like Pseudomonas putida, the catabolism of this compound proceeds through a distinct pathway from L-lysine. asm.orgnih.gov The pathway from this compound involves the conversion to Δ¹-piperideine-2-carboxylate, which is then reduced to L-pipecolate. asm.orgnih.gov Further metabolism of L-pipecolate leads to Δ¹-piperideine-6-carboxylate, which is also known as α-aminoadipic semialdehyde. asm.orgnih.gov This eventually enters the α-aminoadipate (AMA) pathway, leading to α-ketoadipate, which can then be further metabolized. asm.orgasm.orgnih.gov The pathways for L-lysine and this compound degradation can converge at the level of α-aminoadipate. asm.orgnih.gov
Biological Functions and Roles of D Lysine
D-Lysine in Neurobiology
The presence and function of D-amino acids in the mammalian brain have been a subject of increasing interest. While some D-amino acids like D-serine and D-aspartate are known to act as neuromodulators, the role of this compound in neurobiology is less extensively characterized, with research often focusing on its derivatives or its use in experimental contexts. nih.govmdpi.com
This compound Interaction with Neurotransmitter Systems
Research suggests that this compound itself may have limited direct activity on major neurotransmitter receptors in the brain compared to other D-amino acids. nih.govmdpi.com However, studies investigating the effects of lysine (B10760008), which can include both L- and D-forms or their metabolites, have explored interactions with systems such as GABAergic transmission and serotonergic receptors. For instance, studies have shown that this compound was able to delay seizure onset and confer seizure protection, albeit with a different time course than L-lysine, in a model involving GABAA receptors. nih.gov The metabolism of L-lysine through pathways like the saccharopine pathway can lead to metabolites that may indirectly influence neurotransmitter systems, such as potentially affecting levels of glutamate (B1630785) or influencing the activity of D-amino acid oxidase, an enzyme that metabolizes D-serine, a co-agonist of the NMDA receptor. mdpi.com
Involvement in Neuromodulation
While this compound's direct role as a neuromodulator is not as established as that of other D-amino acids, its presence and metabolism in the brain suggest potential indirect involvement in neuromodulatory processes. Derivatives of this compound, such as oleoyl-D-lysine, have been developed and show potential as analgesics by inhibiting glycine (B1666218) transporter-2 and the glycine receptor, highlighting the possibility of this compound-based compounds having neuromodulatory effects. nih.gov Furthermore, poly-D-lysine, a synthetic polymer of this compound, is widely used in cell culture to promote neuronal adhesion, survival, growth, and guidance, indicating its influence on neuronal structure and function, which are fundamental to neuromodulation. mdpi.combiorxiv.orgbiorxiv.orgsemanticscholar.orgacs.orgfrontiersin.org
This compound and Neurological Disorders
The link between this compound and neurological disorders is primarily explored through the implications of altered lysine metabolism and the potential therapeutic applications of this compound or its derivatives. Impaired lysine catabolism can lead to conditions like hyperlysinemia, which has been associated with neurological disabilities, although the clinical significance is still debated. wikipedia.org While D-serine and D-aspartate have been more directly implicated in neurological disorders like schizophrenia and Alzheimer's disease due to their interaction with NMDA receptors, the potential indirect influence of this compound metabolism on the levels of these neuromodulators is an area of interest. nih.govresearchgate.net Research also suggests that dietary lysine deficiency might increase the risk of stroke, and the co-ingestion of lysine with arginine may offer neuroprotective effects. rsc.org
This compound in Renal Physiology and Pathology
This compound has a more prominent and studied role in renal physiology, particularly concerning its effects on renal uptake mechanisms and its potential in kidney protection studies.
This compound Effects on Renal Uptake Mechanisms
The kidneys play a crucial role in filtering and reabsorbing small proteins and peptides from the glomerular filtrate. This reabsorption primarily occurs in the proximal tubules through receptor-mediated endocytosis involving proteins like megalin and cubilin. nih.govresearchgate.net Positively charged amino acids, including lysine and arginine, have been shown to inhibit the tubular reabsorption of radiolabeled peptides and antibody fragments by competing for binding sites on the renal tubular cells. researchgate.netsnmjournals.orgeur.nlsnmjournals.org Studies have demonstrated that this compound can effectively reduce the renal uptake of radiolabeled somatostatin (B550006) analogues used in diagnostic imaging and peptide receptor radionuclide therapy (PRRT). nih.govresearchgate.netsnmjournals.orgmedchemexpress.comsnmjournals.org This inhibition is attributed to this compound competing with the radiolabeled peptides for reabsorption mechanisms in the proximal tubules. researchgate.netsnmjournals.org
Data from studies on renal uptake inhibition by this compound:
| Compound | Animal Model | This compound Dose (mg/kg) | Route of Administration | Reduction in Renal Uptake (% of control) | Reference |
| 111In-DTPA-octreotide | Rat | 400 | Intravenous | >50% at all time points tested | researchgate.net |
| 111In-DTPA-octreotide | Rat | 400 | Intraperitoneal | 40% | researchgate.net |
| 111In-DTPA-octreotide | Rat | 400 | Oral | 30% (at 30 min before injection) | researchgate.net |
| 111In-DTPA-octreotide | Rat | 800 | Oral | Comparable to IV (at 60 min before injection) | snmjournals.org |
| 90Y-DOTATOC | Rat | 400 | Intravenous | 65% | researchgate.net |
| 111In-DTPA]octreotide | Rat | 400, 800 | Intravenous, Oral | Up to 40% | snmjournals.org |
| Radiolabeled monoclonal antibody fragments | Various | Not specified | Not specified | ~80% | eur.nl |
These findings indicate that this compound is effective in reducing renal radioactivity accumulation, which is particularly important in nuclear medicine to minimize kidney radiation dose. researchgate.netsnmjournals.orgsnmjournals.org
This compound in Kidney Protection Studies
Beyond its role in inhibiting renal uptake of specific compounds, research suggests a broader protective effect of lysine metabolism in the kidneys, particularly in the context of hypertensive kidney disease. Studies in animal models of salt-sensitive hypertension have shown that accelerated lysine metabolism is linked to kidney protection. nih.govau.dknews-medical.netresearchgate.net Administration of lysine in these models diminished the development of hypertension and kidney injury. nih.govau.dkresearchgate.net Proposed protective mechanisms include increased diuresis, enhanced formation of lysine conjugates, and inhibition of tubular albumin uptake. nih.govresearchgate.net Lysine has been shown to inhibit the uptake of albumin by proximal tubule cells, a process that can be detrimental in hypertensive conditions. nih.govresearchgate.net Furthermore, lysine can conjugate with molecules like malonyl-CoA to form novel metabolites such as Nε-malonyl-lysine, which may play a role in depleting malonyl-CoA and influencing fatty acid synthesis, contributing to kidney protection. nih.govresearchgate.net While these studies often refer to "lysine," the findings on accelerated metabolism and conjugate formation highlight the importance of lysine's metabolic pathways in renal health. nih.govresearchgate.netphysiology.org
This compound in Microbial Biology
D-amino acids, including this compound, are not merely metabolic byproducts in bacteria but actively participate in various cellular processes, influencing bacterial behavior and interactions.
This compound as a Bacterial Stress Signal
Recent research highlights the role of D-amino acids, such as D-arginine and this compound, as signals in bacterial stress responses. Studies on Vibrio cholerae, the bacterium responsible for cholera, have shown that these D-amino acids can act as chemotactic repellent signals. nih.govnih.gov The production of D-amino acids in V. cholerae is linked to the stress-response sigma factor RpoS, suggesting their involvement in helping bacteria escape unfavorable environmental conditions. nih.govnih.gov This indicates a "fight and flight" strategy where the synthesis of D-amino acids and their corresponding chemoreceptor is coordinated under stress. umu.se
This compound in Bacterial Chemotaxis
Chemotaxis is the ability of bacteria to navigate their environment by moving towards attractants or away from repellents. nih.govmynewsdesk.comresearchgate.net this compound has been identified as a specific chemorepellent signal for Vibrio cholerae. nih.govnih.gov This repellent effect is sensed by a dedicated chemoreceptor, known as MCPDRK, which is specific for D-arginine and this compound. nih.govnih.govumu.semynewsdesk.com The discovery of this specific chemoreceptor underscores the precise signaling function of this compound in bacterial navigation. nih.govnih.govumu.semynewsdesk.com The ability of bacteria to sense and respond to D-amino acids like this compound allows them to evade detrimental conditions. umu.se
Role in Shaping Microbial Communities
The dual function of D-amino acids as both potentially toxic compounds and stress signals suggests a significant role in shaping microbial communities. umu.semynewsdesk.com By acting as repellent signals, this compound and other D-amino acids can influence niche selection and orchestrate the migration of bacterial populations away from unfavorable environments. umu.semynewsdesk.com This can contribute to the biodiversity and structure of complex microbial communities, particularly under adverse conditions. nih.govnih.gov Furthermore, D-amino acids have been reported to inhibit and disperse microbial biofilms, which are structured communities of bacteria. nih.gov
This compound in Protein and Peptide Chemistry
While not typically found in naturally occurring proteins, this compound is of significant interest in the field of peptide chemistry, particularly in the synthesis of modified peptides with altered properties.
This compound in Peptide Synthesis
This compound is utilized as a building block in the synthesis of peptides, especially when aiming to introduce specific structural or functional modifications. formulationbio.com Incorporating D-amino acids like this compound into peptides can offer several advantages compared to their L-amino acid counterparts. formulationbio.com These include improved stability against proteolytic degradation, longer half-life, and potentially lower immunogenicity. formulationbio.com Protected forms of this compound, such as Fmoc-D-Lys(Mtt)-OH, are employed in solid-phase peptide synthesis to facilitate its incorporation into the growing peptide chain. formulationbio.compeptide.com The use of this compound allows for the creation of peptides with altered conformational preferences, which can influence their biological activity and stability. formulationbio.com
This compound Substitutions in Antimicrobial Peptides
This compound substitutions have been explored in the design and modification of antimicrobial peptides (AMPs). mdpi.comnih.govnih.gov The introduction of this compound residues into AMP sequences can impact their activity, selectivity, and stability. mdpi.comnih.gov Studies have shown that substituting L-lysine with this compound in AMPs can lead to a reduction in toxicity to eukaryotic cells while maintaining or moderately decreasing antimicrobial activity. mdpi.comnih.govnih.gov This selective reduction in toxicity can result in an improved therapeutic index for potential antimicrobial agents. mdpi.comnih.gov The position and number of this compound substitutions can influence the peptide's secondary structure, such as helical content, which in turn correlates with both antimicrobial activity and eukaryotic cell cytotoxicity. mdpi.comnih.govd-nb.info this compound substitutions can also enhance the stability of AMPs against degradation by proteases, a major limitation for the therapeutic application of peptides. frontiersin.org
Methodologies for D Lysine Research
Analytical Detection and Quantification of D-Lysine
The accurate detection and quantification of this compound in the presence of an overwhelming excess of L-Lysine presents a significant analytical challenge. This requires highly selective and sensitive methods capable of chiral discrimination.
A variety of analytical techniques have been developed to separate and quantify D- and L-Lysine. These methods often involve derivatization to enhance detection and separation.
Chromatographic and Electrophoretic Methods:
High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are powerful tools for chiral separation. mdpi.comresearchgate.net Capillary electrophoresis (CE) has also proven effective for the enantiomeric separation of amino acids. rsc.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used, highly sensitive, and selective method for analyzing chiral amino acids without requiring complex derivatization procedures. rsc.org It allows for the simultaneous analysis of multiple D-amino acids.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also used for the enantioselective analysis of amino acids. It often requires derivatization to increase the volatility of the analytes. nih.gov For instance, D-amino acids in various plant saps and juices have been detected using enantioselective GC-MS. nih.gov
Capillary Electrophoresis (CE): CE offers high separation efficiency and can be coupled with mass spectrometry (CE-MS) for sensitive detection. rsc.org It has been used for the chiral separation of D- and L-amino acids in various samples. rsc.org
Derivatization Reagents:
To improve chromatographic behavior and detection sensitivity, various derivatization reagents are employed. These reagents react with the amino acids to form diastereomers that can be more easily separated on a non-chiral stationary phase.
o-Phthaldialdehyde (OPA) with N-isobutyryl-L(or D)-cysteine: This combination is used for pre-column derivatization, converting amino acid enantiomers into fluorescent diastereomeric isoindole derivatives that can be separated by HPLC. nih.gov
Fluorescein-functionalized polydiacetylene (FPDA) vesicles: A colorimetric chiral sensor using FPDA vesicles has been developed for the discrimination of lysine (B10760008) enantiomers. rsc.org The different complexing abilities of D- and L-Lysine with Cu²⁺ ions in the presence of these vesicles lead to a color change, allowing for visual discrimination. rsc.org
Interactive Data Table: Analytical Techniques for D/L-Lysine Discrimination
| Technique | Principle | Sample Types | Key Findings/Applications | Citations |
| LC-MS/MS | Separation by liquid chromatography, detection by tandem mass spectrometry. | Biological fluids, food samples | High sensitivity and selectivity without derivatization. | rsc.org |
| GC-MS | Separation by gas chromatography after derivatization, detection by mass spectrometry. | Plant saps, juices | Detection of D-amino acids in processed plant products. | nih.gov |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | Various | High-efficiency separation of enantiomers. | rsc.org |
| Colorimetric Sensing | Visual detection based on color change of a sensor molecule. | Solutions | Chiral discrimination of lysine using fluorescein-functionalized polydiacetylene vesicles and Cu²⁺. | rsc.org |
Synthetic Approaches for this compound and its Derivatives
The synthesis of this compound and its analogs is essential for research into their properties and potential applications. Both chemical and biotechnological methods are employed.
Chemical synthesis provides a versatile platform for creating a wide range of this compound analogs with modified structures.
Conformationally Constrained Analogs: The synthesis of conformationally constrained this compound analogs, such as those with a piperidine (B6355638) skeleton, has been achieved through multi-step chemical reactions. researchgate.net These syntheses often involve key steps like the Wadsworth-Emmons reaction and diastereoselective reductions to create specific stereogenic centers. researchgate.net Another approach involves creating analogs based on a 3-aza-bicyclo[3.1.0]hexane system. acs.orgnih.gov These constrained analogs are valuable tools for studying structure-activity relationships. researchgate.netacs.orgnih.gov
This compound-Derived Surfactants: this compound has been used as a template for the synthesis of novel dicationic surfactants. nih.gov For example, glucose-templated this compound-derived surfactants have been synthesized and their antibacterial properties evaluated. nih.gov The synthesis allows for the introduction of chemical diversity into the lysine side chain. nih.gov
Biotechnological methods offer an alternative to chemical synthesis, often providing high enantiomeric purity under milder reaction conditions.
Enzymatic Cascade Systems: A highly efficient method for producing enantiopure this compound from L-Lysine involves a two-enzyme cascade system. mdpi.com This process utilizes a lysine racemase to convert L-Lysine into a racemic mixture of D- and L-Lysine. Subsequently, a lysine decarboxylase selectively degrades the L-Lysine, leaving behind the desired this compound with high enantiomeric excess. mdpi.comresearchgate.net Engineered Escherichia coli strains are often used to express these enzymes. mdpi.com
Fermentation: Fermentation processes have long been used for the industrial production of L-Lysine. mdpi.com While direct fermentation to produce this compound is less common, processes have been developed that combine fermentation with enzymatic or chemical steps. For example, a process involving microbial racemization and asymmetric degradation has been developed for this compound production. mdpi.com
Interactive Data Table: Synthetic Approaches for this compound and its Derivatives
| Approach | Method | Starting Material | Product | Key Features | Citations |
| Chemical Synthesis | Multi-step organic synthesis | (R)-2-[(S)-1,2-bis(benzyloxy)ethyl]-1-[(S)-1- phenylethyl]-4-piperidone | Conformationally constrained this compound analog with a piperidine skeleton | High-yielding Wadsworth-Emmons reaction and diastereoselective reduction. | researchgate.net |
| Chemical Synthesis | Multi-step organic synthesis | D-glucose, this compound | D-glucose-templated this compound-derived surfactants | Introduces chemical diversity into the lysine side chain. | nih.gov |
| Biotechnological Production | Two-enzyme cascade | L-Lysine | Enantiopure this compound | Uses lysine racemase and lysine decarboxylase; high enantiomeric excess. | mdpi.comresearchgate.net |
Chemical Synthesis of this compound Analogs
Research Models and Systems
To investigate the biological effects of this compound, researchers utilize various models, with in vitro cellular systems being particularly prominent.
In vitro studies allow for the controlled investigation of this compound's effects on cellular processes. A significant portion of this research has focused on poly-D-lysine (PDL), a synthetic polymer of this compound.
Poly-D-Lysine as a Substrate for Cell Culture: PDL is widely used to coat culture surfaces to promote the attachment and growth of various cell types, particularly neurons. biomat.it Its positive charge enhances the electrostatic interaction between the cell membrane and the culture surface. biomat.it Because it is a synthetic polymer of the D-enantiomer, it is resistant to degradation by cellular proteases, making it a stable substrate for long-term cultures. biomat.itnih.gov
Gene Delivery in Neuroblastoma Cells: Studies have investigated the use of PDL as a non-viral vector for gene delivery. In SH-SY5Y human neuroblastoma cells, PDL has been shown to be an efficient vehicle for delivering plasmid DNA, suggesting its potential for gene therapy applications in neuroblastoma. mdpi.comresearchgate.netnih.gov
Inhibition of Protein Glycation: Research has shown that this compound can effectively decrease the non-enzymatic glycation of proteins in vitro. nih.gov In one study, this compound significantly reduced the amount of glucose bound to proteins like human albumin and collagen, with the inhibitory effect being directly correlated to the this compound concentration. nih.gov
Effects on Cancer Cell Dissemination: The role of lysine in cancer progression has also been explored in vitro. One study found that lysine, in the presence of estradiol, increased the neutrophil-dependent dissemination of ER+ breast cancer cells. nih.govresearchgate.netresearchgate.net This effect was linked to the upregulation of specific proteins involved in cell adhesion and migration. nih.govresearchgate.net
Interactive Data Table: In Vitro Studies with this compound and Poly-D-Lysine
| Research Area | Cellular Model | Compound | Key Findings | Citations |
| Cell Adhesion and Growth | Primary neurons, glial cells, neuroblastomas | Poly-D-Lysine | Promotes cell attachment and growth, resistant to enzymatic degradation. | biomat.itnih.gov |
| Gene Delivery | SH-SY5Y neuroblastoma cells | Poly-D-Lysine | Acts as an efficient non-viral vector for plasmid DNA delivery. | mdpi.comresearchgate.netnih.gov |
| Protein Glycation | Human albumin, IgG, collagen | This compound | Inhibits non-enzymatic glycation of proteins in a concentration-dependent manner. | nih.gov |
| Cancer Cell Dissemination | ER+ breast cancer cells (MCF-7, T47D) with neutrophils | Lysine (in combination with estradiol) | Increased neutrophil-mediated dissemination of cancer cells. | nih.govresearchgate.netresearchgate.net |
Animal Models in this compound Research
Animal models are fundamental in elucidating the physiological and pathological roles of various compounds, including the stereoisomers of amino acids like this compound. Research utilizing animal models, primarily rodents such as rats and mice, has provided significant insights into the metabolic fate and potential therapeutic applications of this compound. These studies are crucial for understanding its effects in a complex biological system before any consideration for human application.
Studies in rats have been instrumental in exploring the metabolic pathways of this compound. Research has shown that when rats are fed this compound, a substantial portion is catabolized in the body, influencing nitrogen metabolism. jst.go.jp This is evidenced by the excretion of an unknown ninhidrin-colored substance in the urine of rats fed this compound. jst.go.jp Furthermore, it has been observed that about one-fifth to one-third of the ingested this compound is excreted in the urine. jst.go.jp In contrast to its L-isomer, this compound is not utilized for growth in young rats when supplemented in protein-deficient diets. jst.go.jp
The Dahl salt-sensitive (D/SS) rat, a model for hypertension and hypertensive kidney disease, has been used to investigate the effects of lysine. nih.gov In this model, hypertension leads to an accelerated metabolism of lysine in the kidney and liver. nih.gov Supplementation with lysine was found to attenuate the development of hypertension and protect against kidney injury. nih.gov The protective mechanisms are thought to include diuresis and the inhibition of albumin uptake in the tubules. nih.gov
In the context of kidney disease, research on cystinotic mice, a model for nephropathic cystinosis, has demonstrated the potential of this compound. nih.govnih.gov Dietary supplementation with this compound was found to completely suppress the accumulation of renal cystine. nih.govnih.gov This effect is attributed to the inhibition of the megalin pathway, a major receptor for endocytosis in the kidney's proximal tubular cells. nih.govnih.gov While effective, the this compound diet did induce strong polyuria in the mice. nih.govnih.gov
The neuroprotective properties of lysine have also been explored in animal models. In a mouse model of chronic neuropathic pain, a lipid-based Glycine (B1666218) Transporter-2 (GlyT2) inhibitor, oleoyl-D-lysine, was shown to reverse neuropathic pain. medchemexpress.comnih.gov This suggests a role for this compound derivatives in modulating pain pathways. medchemexpress.comnih.gov Other studies have looked at the broader neuroprotective effects of lysine, though often focusing on the L-isomer. For instance, in a mouse model of intracerebral hemorrhage, L-lysine demonstrated neuroprotective effects by promoting the anti-inflammatory M2 microglial polarization. researchgate.net
The following table summarizes key findings from animal model research on this compound and related compounds.
Interactive Data Table of Animal Model Research on Lysine Stereoisomers
| Animal Model | Compound | Key Findings | Citations |
|---|---|---|---|
| Young Rats | This compound | Not utilized for growth; largely catabolized and partially excreted in urine. | jst.go.jp |
| Dahl Salt-Sensitive (D/SS) Rats | Lysine | Attenuated hypertension and protected against kidney injury. | nih.gov |
| Cystinotic Mice | This compound | Suppressed renal cystine accumulation by inhibiting the megalin pathway. | nih.govnih.gov |
| Mice (Chronic Neuropathic Pain) | Oleoyl-D-lysine | Reversed neuropathic pain. | medchemexpress.comnih.gov |
| Mice (Intracerebral Hemorrhage) | L-Lysine | Conferred neuroprotection by reducing inflammation. | researchgate.net |
| Rats | This compound | Not utilized by the rat, leading to its excretion in urine. | cambridge.org |
Table of Compounds
| Compound Name |
| This compound |
| L-Lysine |
| Oleoyl-D-lysine |
| Arginine |
| Albumin |
| Glycine |
| Ninhidrin |
| Cystine |
D Lysine Derivatives and Their Applications
D-Lysine in Biochemical Research Tools
The unique properties of this compound have been harnessed to create sophisticated probes and tools for investigating complex cellular processes.
Fluorescent D-Amino Acid (FDAA) Probes for Cellular Processes
Fluorescently labeled D-amino acids (FDAAs) have emerged as powerful tools for real-time visualization of peptidoglycan (PG) biosynthesis in live bacteria. nih.gov This methodology allows for rapid and covalent labeling of sites of cell wall synthesis across a diverse range of bacterial species. nih.gov
This compound-based probes, such as those synthesized by acylating the ε-amino group of this compound with fluorophores like fluorescein (B123965) isothiocyanate (FITC) or 5-carboxytetramethylrhodamine (B559615) (TAMRA), have proven effective in these applications. nih.gov These probes provide a means to study bacterial growth and PG synthesis mechanisms in situ, offering insights that were previously difficult to obtain. nih.gov The development of these tools has been crucial in advancing our understanding of bacterial cell wall dynamics, a key target for antimicrobial agents. nih.gov
Furthermore, the versatility of this approach is expanded by the use of bio-orthogonal handles, which allow for a two-step labeling process with a wider variety of clickable fluorophores. nih.gov Researchers have also developed genetically encoded coumarin (B35378) lysine (B10760008) analogues that can be site-specifically incorporated into proteins in both bacterial and mammalian cells, serving as fluorescent probes for protein localization. acs.org Some of these probes are designed to be stable under irradiation, while others can be "uncaged" with light to activate protein function, offering a dual capability for simultaneous reporting and control. acs.org
This compound in Protein Modification Studies
The study of post-translational modifications (PTMs) is critical to understanding protein function and regulation. Lysine is one of the most frequently modified amino acid residues, undergoing processes like acetylation and ubiquitination that play key roles in cellular signaling and epigenetics. wikipedia.orgnih.gov
This compound derivatives are instrumental in studying the enzymes involved in these modifications, particularly deacylases like histone deacetylases (HDACs) and sirtuins (SIRTs), which act as "erasers" for these marks. acs.org Synthetic peptide substrates containing this compound modifications are used to investigate the substrate specificity and catalytic activity of these enzymes. acs.org
Recent research has focused on chiral PTMs, such as lactylation, where both L- and D-lactyl groups can be attached to lysine residues. acs.org These modifications have distinct metabolic origins and are differentially processed by HDACs. acs.org The use of this compound-containing probes helps to dissect these complex biological pathways. acs.org
This compound in Therapeutic Development
The inherent stability of this compound and its polymers has led to their exploration in various therapeutic and biomedical applications, from improving cell culture for regenerative medicine to serving as carriers for drug delivery.
Poly-D-lysine in Cell Culture and Tissue Engineering
Poly-D-lysine (PDL) is a synthetic, positively charged polymer widely used to coat cell culture surfaces. sigmaaldrich.combiomat.it Its primary function is to enhance cell adhesion by creating a net positive charge on the culture substrate, which facilitates electrostatic interactions with the negatively charged cell membrane. biomat.itbio-techne.com This is particularly beneficial for the culture of fastidious cell types, such as primary neurons, glial cells, and certain transfected cell lines. biomat.it
A key advantage of PDL over its L-isomer, poly-L-lysine (PLL), is its resistance to degradation by cellular proteases. biomat.it This ensures a stable and prolonged cell-adhesive environment. mdpi.com As a synthetic molecule, PDL does not interfere with cell signaling pathways and is free from animal-derived contaminants. biomat.it
In the field of tissue engineering, PDL is used to create scaffolds that support cell growth and mimic the natural cellular environment, promoting tissue healing and regeneration. sigmaaldrich.com For instance, PDL-coated coralline skeletons have been shown to enhance the survival, growth, and connectivity of hippocampal neurons. mdpi.com Studies have also demonstrated that PDL coatings can influence the differentiation of neural precursor cells, promoting their development into specific cell types like astrocytes. mdpi.com
| Substrate | Effect on Mesenchymal Stem Cell (MSC) Growth | Effect on MSC Neuronal Differentiation |
| Poly-D-lysine | Did not effectively support growth | Not specified as a primary enhancer |
| Matrigel (5 µg/cm²) | Did not enhance proliferation | Highest percentage of neuron-like cells |
| Matrigel (50 µg/cm²) | Significantly improved expansion | Further enhanced differentiation |
This table summarizes comparative findings on the effect of different culture substrates on MSCs, highlighting that while Poly-D-lysine's support for growth was limited in this specific study, other substrates like Matrigel showed significant effects on both proliferation and differentiation. nih.gov
This compound as a Drug Carrier and Analog
This compound and its polymer, poly-D-lysine, are valuable as drug carriers. medchemexpress.comglpbio.comchemsrc.compharmaffiliates.com The polypeptide nature of poly-D-lysine makes it a candidate for creating polymeric drug delivery systems. pharmaffiliates.com
Future Directions and Emerging Research Areas
Unraveling Complex D-Lysine Metabolic Networks
While the primary pathways of L-lysine metabolism are well-documented, the metabolic fate of this compound is an area of active investigation. In mammals, the degradation of L-lysine primarily occurs in the liver via the saccharopine pathway, a series of mitochondrial reactions. smpdb.canih.gov This pathway involves the conversion of lysine (B10760008) to α-aminoadipate through the action of enzymes like lysine-ketoglutarate reductase and saccharopine dehydrogenase. nih.govfrontiersin.org
In contrast, bacteria employ diverse pathways for lysine metabolism. For instance, Pseudomonas putida can metabolize L-lysine through two parallel pathways, one of which involves the racemization of L-lysine to this compound. asm.org The subsequent catabolism of this compound in this bacterium involves enzymes such as this compound aminotransferase and this compound dehydrogenase. asm.org The hyperthermophilic bacterium Thermotoga maritima also possesses a this compound biosynthetic pathway, utilizing a novel lysine racemase to produce this compound for its peptidoglycan. nih.gov
A significant challenge in understanding this compound metabolism is the complex interplay of enzymes and the subcellular compartmentalization of these pathways. familiasga.com Future research will focus on identifying and characterizing the full complement of enzymes and transporters involved in this compound metabolism across different organisms. This includes elucidating the mechanisms that regulate the expression and activity of these metabolic networks in response to various physiological and environmental cues.
Table 1: Key Enzymes in this compound Metabolism
| Enzyme | Function | Organism Example |
|---|---|---|
| Lysine Racemase | Interconverts L-lysine and this compound | Pseudomonas putida, Thermotoga maritima asm.orgnih.gov |
| This compound Aminotransferase | Involved in the initial step of this compound catabolism | Pseudomonas putida asm.org |
| This compound Dehydrogenase | Plays a major role in this compound catabolism | Pseudomonas putida asm.org |
| Diaminopimelate Epimerase | Converts LL-diaminopimelate to meso-diaminopimelate, a precursor in L-lysine biosynthesis, and can racemize lysine | Thermotoga maritima nih.gov |
Advanced Applications in Bioimaging and Diagnostics
The unique properties of this compound and its derivatives, particularly poly-D-lysine, are being harnessed for innovative applications in bioimaging and diagnostics. Poly-D-lysine, a synthetic polymer, is widely used as a coating for cell culture surfaces to enhance cell attachment and adhesion due to its positive charge. advancedbiomatrix.com This property is also being exploited in the development of advanced delivery systems. researchgate.netnih.gov
In the realm of bioimaging, D-amino acid-based probes are showing promise for selectively imaging bacteria. journals.co.za For instance, a Gallium-68-labeled this compound derivative has been developed as a potential PET imaging agent for detecting bacterial infections. journals.co.za Furthermore, fluorescently labeled poly-L-lysine has been used to create activatable probes for imaging protease activity in vivo. mdpi.comresearchgate.net These probes remain quenched until cleaved by specific enzymes, leading to a fluorescent signal at the site of activity. mdpi.com
The development of novel fluorescent probes for the selective detection of lysine in living cells and biological fluids is another active area of research. nih.gov Such probes could be invaluable for diagnostic tests, allowing for the quantification of lysine levels in various conditions. athenslab.grstorymd.com
Table 2: Research Findings in this compound Bioimaging and Diagnostics
| Application | Key Finding | Reference |
|---|---|---|
| Bacterial Imaging | D-amino acid-based probes show promise for selective peptidoglycan incorporation in bacteria. | journals.co.za |
| PET Imaging | A [68Ga]Ga-NODASA-D-Lysine probe has been synthesized for potential PET imaging of infections. | journals.co.za |
| Protease Activity Imaging | Autoreduced near-infrared fluorescent probes bound to poly-L-lysine can image tumor-associated lysosomal protease activity. | nih.gov |
| Fluorescent Probes | A new pyrroloquinoline-based fluorescent probe, PQP-1, has been developed for the selective detection of lysine in living cells. | nih.gov |
Novel Therapeutic Strategies based on this compound
The therapeutic potential of this compound and its derivatives is an exciting and expanding field of research. Poly-D-lysine is being extensively investigated as a versatile carrier for drug delivery systems. researchgate.netnih.govchemimpex.com Its cationic nature facilitates interaction with cell membranes, enabling the intracellular delivery of various therapeutic agents, including small-molecule drugs and genes. nih.gov Researchers are also exploring the modification of poly-D-lysine to create "smart" delivery systems that respond to specific stimuli like pH or enzymes. nih.gov One study showed that reducing the positive charge of poly-D-lysine through carbamylation decreased its cytotoxicity without compromising its drug-carrying capabilities. nih.gov
Furthermore, the incorporation of this compound into antimicrobial peptides (AMPs) is a promising strategy to enhance their therapeutic efficacy. Substituting L-lysine with this compound in certain AMPs has been shown to increase their stability against enzymatic degradation and, in some cases, improve their selectivity for bacterial cells over host cells. mdpi.comnih.gov For example, specific this compound substitutions in the antimicrobial peptide CM15 resulted in reduced toxicity to macrophages while maintaining significant antibacterial activity. mdpi.com Similarly, this compound-modified analogues of the peptide phylloseptin-TO2 demonstrated potent antimicrobial effects against Staphylococcus aureus and MRSA with reduced hemolytic activity. mdpi.com
This compound has also been shown to reduce the renal uptake of radiolabeled compounds used in tumor therapy, potentially decreasing kidney-related side effects. drugs.com
Interplay of this compound with the Microbiome and Host Physiology
The gut microbiome plays a crucial role in host metabolism, including the processing of amino acids. mdpi.comfrontiersin.org While the human body cannot synthesize lysine, it is known that the gut microbiota can produce it. wikipedia.orgphysiology.org Research suggests that lysine synthesized by intestinal bacteria can be absorbed and contribute to the host's lysine pool. physiology.org
Recent studies have begun to uncover the significant presence and role of D-amino acids, including this compound, in the gut, largely derived from the microbiota. tandfonline.comnih.gov The composition of the gut microbiota influences the types and amounts of D-amino acids present. tandfonline.com In turn, these microbial D-amino acids can impact host physiology. For instance, the host enzyme D-amino acid oxidase (DAO), which is induced by the microbiota, can deaminate intestinal D-amino acids, producing antimicrobial hydrogen peroxide and thus contributing to mucosal defense. nih.gov
Furthermore, post-translational modifications of microbial proteins, such as lysine acetylation, are widespread in the gut microbiome and appear to be involved in regulating key metabolic pathways, including the production of short-chain fatty acids (SCFAs). acs.orgnih.gov Alterations in these lysine modifications have been observed in conditions like Crohn's disease, suggesting a link between microbial protein modifications, gut dysbiosis, and host health. nih.gov The interplay between lysine methylation in both the host and in pathogens is also emerging as a critical factor in host-pathogen interactions and the progression of infectious diseases. anr.frpasteur.frfrontiersin.org
Q & A
Q. What are the primary analytical methods for detecting and quantifying D-Lysine in complex biological matrices?
this compound detection requires techniques sensitive to stereochemical configuration. High-performance liquid chromatography (HPLC) with chiral columns is widely used, leveraging differences in retention times between enantiomers . Circular dichroism (CD) spectroscopy is another method, exploiting optical activity differences between D- and L-lysine . For quantification in biological samples, mass spectrometry (MS) coupled with isotopic labeling ensures specificity and minimizes matrix interference .
Q. Key Considerations :
- Sample preparation : Remove proteins and lipids to avoid column fouling.
- Validation : Include recovery tests and calibration curves using synthetic this compound standards.
Q. How does the stereochemical configuration of this compound influence its biochemical interactions compared to L-Lysine?
this compound’s mirror-image structure prevents incorporation into eukaryotic proteins due to enzymatic specificity for L-forms. However, it competes with L-Lysine in bacterial cell wall synthesis (e.g., peptidoglycan crosslinking), making it a target for antimicrobial studies . Methodologically, comparative studies use:
Q. What synthetic routes are most effective for producing enantiomerically pure this compound?
Chemical and enzymatic methods dominate:
- Chemical synthesis : Racemic resolution via diastereomeric salt formation (e.g., using tartaric acid derivatives). Yields depend on solvent polarity and temperature .
- Enzymatic synthesis : Lysine racemases or transaminases produce this compound with >95% enantiomeric excess (ee) under optimized pH and cofactor conditions .
Table 1 : Comparison of this compound Synthesis Methods
| Method | Yield (%) | ee (%) | Key Challenges |
|---|---|---|---|
| Chemical resolution | 30–50 | 99 | High solvent waste |
| Enzymatic conversion | 70–85 | 99.5 | Cofactor regeneration |
Advanced Research Questions
Q. What experimental strategies resolve contradictions between in vitro and in vivo studies on this compound’s pharmacokinetics?
Discrepancies often arise from metabolic interconversion or transport limitations. Strategies include:
- Isotopic tracing : Use ¹³C-labeled this compound to track uptake and conversion in animal models .
- Tissue-specific knockout models : Disable lysine racemases in target organs to isolate this compound’s direct effects .
- Microdialysis : Measure extracellular this compound concentrations in real time to correlate with in vitro data .
Q. How can researchers optimize chiral separation techniques for this compound in racemic mixtures?
Advanced separation requires multi-modal approaches:
- Capillary electrophoresis (CE) : Use cyclodextrins as chiral selectors; optimize buffer pH to enhance enantiomer mobility differences .
- Supercritical fluid chromatography (SFC) : Achieve faster separations with CO₂-based mobile phases and chiral stationary phases .
- Machine learning : Train algorithms on retention data to predict optimal separation conditions .
Q. What mechanisms underlie this compound’s stability under varying pH and temperature conditions?
this compound’s stability profile is critical for storage and experimental reproducibility. Studies employ:
- Accelerated stability testing : Expose this compound to 40–80°C and pH 2–12, monitoring degradation via HPLC .
- Kinetic modeling : Calculate activation energy (Ea) of decomposition using Arrhenius plots .
Table 2 : Stability of this compound Under Stress Conditions
| Condition | Half-Life (Days) | Major Degradation Product |
|---|---|---|
| pH 2, 25°C | 30 | Pyroglutamic acid |
| pH 7, 60°C | 7 | Ammonia + CO₂ |
Methodological Guidelines
- Data Validation : Use triplicate measurements and spike-recovery experiments to confirm accuracy .
- Ethical Compliance : For in vivo studies, ensure protocols align with institutional animal care guidelines .
- Literature Gaps : Prioritize understudied areas, such as this compound’s role in epigenetic regulation or cross-kingdom signaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
